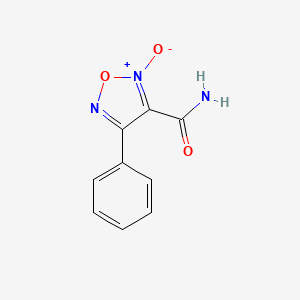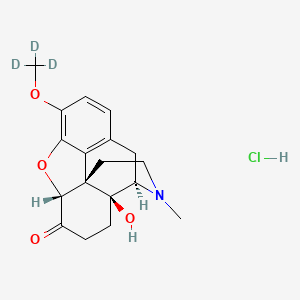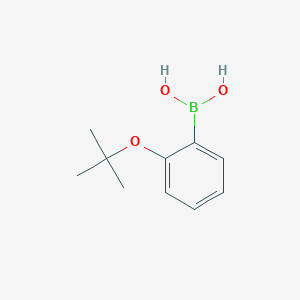
(2-(tert-Butoxy)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(tert-Butoxy)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and stability. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butoxy group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(tert-Butoxy)phenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with a tert-butyl alcohol under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient production of this compound with high purity. The scalability of the Suzuki-Miyaura coupling reaction makes it a preferred method for industrial synthesis .
化学反应分析
Types of Reactions
(2-(tert-Butoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol. The reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in the Suzuki-Miyaura coupling, the major product is a biaryl compound formed by the coupling of the aryl halide and the boronic acid .
科学研究应用
(2-(tert-Butoxy)phenyl)boronic acid has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of (2-(tert-Butoxy)phenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various chemical reactions, such as the Suzuki-Miyaura coupling, where the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond .
相似化合物的比较
Similar Compounds
Phenylboronic acid: Lacks the tert-butoxy group, making it less sterically hindered and more reactive in certain reactions.
4-tert-Butylphenylboronic acid: Similar structure but with the tert-butyl group in a different position, affecting its reactivity and steric properties.
2-tert-butoxymethylphenylboronic acid: Contains an additional methylene group, which can influence its reactivity and solubility.
Uniqueness
The presence of the tert-butoxy group in (2-(tert-Butoxy)phenyl)boronic acid provides unique steric and electronic properties that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules, particularly in cases where steric hindrance plays a crucial role .
属性
分子式 |
C10H15BO3 |
|---|---|
分子量 |
194.04 g/mol |
IUPAC 名称 |
[2-[(2-methylpropan-2-yl)oxy]phenyl]boronic acid |
InChI |
InChI=1S/C10H15BO3/c1-10(2,3)14-9-7-5-4-6-8(9)11(12)13/h4-7,12-13H,1-3H3 |
InChI 键 |
STNQVBCAMCAFKC-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=CC=C1OC(C)(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


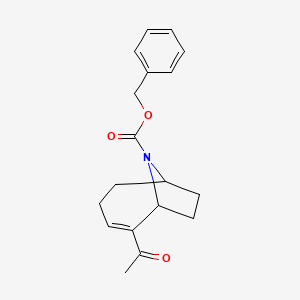
![7-Fluoro-3-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13442805.png)
![methyl (2S)-2-amino-4,4,5,5-tetradeuterio-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate](/img/structure/B13442811.png)
![(11R)-14-acetyl-4,7'-difluoro-15-methyl-1'-prop-2-enylspiro[8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),3,5,12(17),15-hexaene-11,3'-indole]-2',9,13-trione](/img/structure/B13442814.png)
![methyl (E)-7-[(1R,2R,3R,5S)-5-hydroxy-3-(oxan-2-yloxy)-2-[(E,3S,5S)-3-(oxan-2-yloxy)-5-(trideuteriomethyl)non-1-enyl]cyclopentyl]hept-2-enoate](/img/structure/B13442816.png)
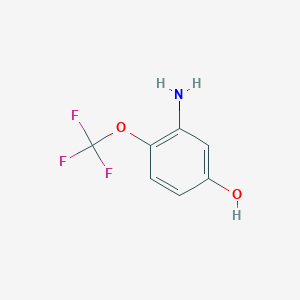
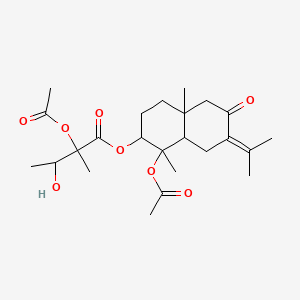

![2-(Acetoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinoline 5-oxide](/img/structure/B13442838.png)
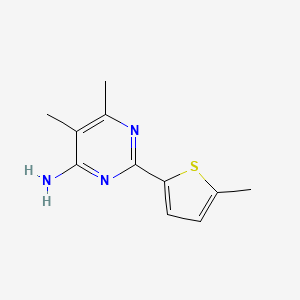
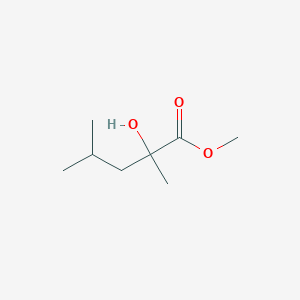
![N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine](/img/structure/B13442853.png)
